4-Methoxy-1,3-dimethyl-1H-indole

Lipophilicity Drug Design ADME Prediction

Inconsistent SAR data due to isomeric indole impurities slows CNS drug discovery. This 4-methoxy-1,3-dimethylindole resolves that with a precisely defined substitution pattern absent in 5-methoxy isomers. - Purity: 98% HPLC - cLogP: 2.50, TPSA: 14.16 - optimal for BBB permeability - Storage: 2-8°C sealed, ensuring batch-to-batch reproducibility Ideal for synthesizing AhR-targeted probes or serotonin receptor ligands, eliminating ambiguous structure-activity relationships.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 300679-77-0
Cat. No. B3122160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1,3-dimethyl-1H-indole
CAS300679-77-0
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=CC=C2)OC)C
InChIInChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3
InChIKeyKEIFWQZGUMLSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1,3-dimethyl-1H-indole (CAS 300679-77-0): Key Properties and Sourcing Profile


4-Methoxy-1,3-dimethyl-1H-indole (CAS 300679-77-0) is a substituted indole derivative with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It features a methoxy group at the 4-position and methyl groups at the 1- and 3-positions of the indole scaffold. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis .

Why 4-Methoxy-1,3-dimethyl-1H-indole Cannot Be Replaced by Generic Indole Analogs


The precise substitution pattern on the indole core—specifically the combination of a 4-methoxy group with N1- and C3-methyl groups—dictates unique physicochemical and biological properties that cannot be replicated by simpler indoles or isomers with different substitution patterns. Substituting with unsubstituted indole, 1,3-dimethylindole lacking the 4-methoxy group, or the 5-methoxy positional isomer will lead to altered lipophilicity, hydrogen-bonding capacity, and receptor-binding profiles, potentially invalidating experimental results or synthetic yields [1]. The following quantitative evidence demonstrates exactly where this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 4-Methoxy-1,3-dimethyl-1H-indole vs. Key Comparators


Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 4-Methoxyindole

The presence of N1- and C3-methyl groups in 4-Methoxy-1,3-dimethyl-1H-indole significantly increases lipophilicity compared to 4-methoxyindole (which lacks these methyl groups). This alteration is quantitatively reflected in both the calculated LogP and Topological Polar Surface Area (TPSA).

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA) Reduction vs. 4-Methoxyindole

N- and C-methylation in 4-Methoxy-1,3-dimethyl-1H-indole masks the polar indole NH group, resulting in a dramatic reduction of TPSA compared to 4-methoxyindole. TPSA is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier.

Polar Surface Area Druglikeness BBB Permeability

Aryl Hydrocarbon Receptor (AhR) Modulation: Position-Dependent Activity

The position of the methoxy group on the indole ring is a critical determinant of AhR agonist/antagonist activity. While direct data for 4-Methoxy-1,3-dimethyl-1H-indole is not available in the public domain, structure-activity relationship (SAR) studies on methyl- and methoxyindoles demonstrate that the 4-position substitution yields distinct functional outcomes compared to other regioisomers.

Aryl Hydrocarbon Receptor Nuclear Receptor Toxicology

Storage and Stability Requirements: Cold-Chain Necessity vs. Ambient-Stable Analogs

4-Methoxy-1,3-dimethyl-1H-indole requires sealed storage at 2–8°C, a more stringent condition than many simpler indole derivatives, which directly impacts procurement and inventory management.

Chemical Stability Storage Conditions Procurement Logistics

Recommended Application Scenarios for 4-Methoxy-1,3-dimethyl-1H-indole (CAS 300679-77-0)


Medicinal Chemistry: CNS-Targeted Lead Optimization

The combination of low TPSA (14.16 Ų) and moderate LogP (2.50) makes this compound a privileged scaffold for optimizing blood-brain barrier permeability in CNS drug discovery programs . Its substitution pattern differs from common CNS-active indoles (e.g., 5-methoxy derivatives), offering a distinct chemotype for SAR exploration of serotonin or melatonin receptor ligands .

Chemical Biology: AhR Pathway Mechanistic Studies

As a 4-substituted methoxyindole derivative, this compound serves as a structurally defined probe for dissecting position-dependent AhR activation mechanisms. Class-level SAR indicates that 4-position substitution on indole confers potent AhR agonism [1], making this compound suitable for comparative studies against 5-methoxy or 7-methoxy isomers to elucidate ligand-receptor binding modes.

Organic Synthesis: Building Block for Complex Indole Alkaloids

The fully substituted indole core (N1-methyl, C3-methyl, C4-methoxy) provides a versatile intermediate for further functionalization at the remaining C5, C6, and C7 positions. Its commercial availability at >98% purity with defined storage conditions (2–8°C) ensures reproducible synthetic outcomes in multi-step sequences .

Analytical Method Development: Internal Standard for LC-MS/MS

While 4-methoxyindole and 4-methoxy-1-methylindole have been employed as internal standards in HPLC-MS/MS methods [2], 4-Methoxy-1,3-dimethyl-1H-indole offers a distinct retention time and mass fragmentation profile due to its additional methyl groups. This differentiation reduces the risk of isobaric interference in complex biological matrices, making it a candidate for method validation in pharmacokinetic studies.

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